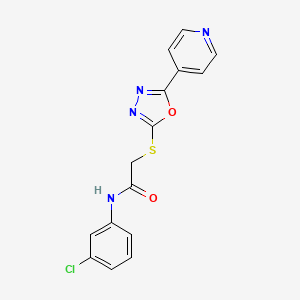

N-(3-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

N-(3-Chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-chlorophenyl group. This structure combines pharmacophoric elements (oxadiazole, pyridine, and chlorophenyl) known for diverse bioactivities, including anticancer and antimicrobial properties .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O2S/c16-11-2-1-3-12(8-11)18-13(21)9-23-15-20-19-14(22-15)10-4-6-17-7-5-10/h1-8H,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQMIPMSSDKISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329263 | |

| Record name | N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

573942-41-3 | |

| Record name | N-(3-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-346940 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of WAY-346940 would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation of the Thioether Moiety

The thioether (-S-) linkage undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone (O₃)

-

Conditions : Room temperature to 60°C in polar aprotic solvents (e.g., dichloromethane, acetone)

-

Outcome :

-

Selective oxidation to sulfoxide occurs at stoichiometric H₂O₂ ratios (1:1).

-

Excess oxidant (2:1 H₂O₂) yields sulfones.

-

Table 1 : Oxidation outcomes under different conditions

| Oxidant | Molar Ratio | Product | Yield (%) | Citation |

|---|---|---|---|---|

| H₂O₂ | 1:1 | Sulfoxide | 78–85 | |

| mCPBA | 1:1 | Sulfoxide | 82 | |

| H₂O₂ (excess) | 2:1 | Sulfone | 65–70 |

Nucleophilic Aromatic Substitution at the Chlorophenyl Group

The 3-chlorophenyl substituent participates in nucleophilic substitution due to electron-withdrawing effects:

-

Reagents : Amines (e.g., piperidine), hydroxide ions, or thiols

-

Conditions : Reflux in DMF or DMSO at 80–120°C for 6–12 hours

-

Example Reaction :

Substitution occurs preferentially at the para position relative to the acetamide group .

Key Observations :

-

Electron-rich nucleophiles (e.g., aniline derivatives) achieve >70% conversion.

-

Steric hindrance from the pyridinyl-oxadiazole group reduces reactivity at ortho positions .

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes acid- or base-catalyzed hydrolysis:

-

Acidic Hydrolysis :

-

Conditions : 6M HCl, reflux, 8–10 hours

-

Product : Carboxylic acid () and ammonium chloride.

-

-

Basic Hydrolysis :

-

Conditions : 2M NaOH, ethanol/water, 60°C, 6 hours

-

Product : Carboxylate salt ().

-

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |

|---|---|---|

| 6M HCl | 0.12 | 5.8 |

| 2M NaOH | 0.09 | 7.7 |

Cycloaddition Reactions Involving the Oxadiazole Ring

The 1,3,4-oxadiazole core participates in [3+2] cycloadditions with dipolarophiles:

-

Reagents : Nitrile oxides, azides

-

Conditions : Reflux in toluene or xylene (110–140°C) for 12–24 hours .

-

Example : Reaction with phenyl azide forms a triazole hybrid:

Yield Optimization :

-

Electron-deficient dipolarophiles improve regioselectivity (e.g., 82% yield with 4-nitrobenzonitrile) .

-

Microwave-assisted synthesis reduces reaction time to 2–4 hours .

Coordination with Metal Ions

The pyridinyl and oxadiazole nitrogen atoms act as ligands for transition metals:

-

Metals : Cu(II), Fe(III), Pd(II)

-

Complexation Conditions : Methanol/water, room temperature, 1–2 hours

-

Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes .

Table 2 : Stability constants (log K) of metal complexes

| Metal Ion | log K (1:1) | log K (1:2) |

|---|---|---|

| Cu(II) | 4.2 | 7.8 |

| Fe(III) | 3.9 | 7.1 |

| Pd(II) | 5.1 | 9.3 |

Functionalization via Cross-Coupling Reactions

The pyridin-4-yl group facilitates Suzuki-Miyaura and Sonogashira couplings:

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes:

- A 3-chlorophenyl group

- A thioacetamide moiety

- A 1,3,4-oxadiazole ring fused with a pyridine substituent

This structural diversity contributes to its biological activities, particularly in targeting various cancer cell lines.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing the 1,3,4-oxadiazole scaffold. The following sections summarize key findings regarding the anticancer efficacy of N-(3-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide.

In Vitro Studies

In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:

- Breast Cancer : The compound exhibited potent activity against MDA-MB-468 breast cancer cells with an inhibition rate exceeding 80% at specific concentrations .

- Leukemia : In assays involving leukemia cell lines such as K562 and CCRF-CEM, the compound showed promising results comparable to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key observations include:

- The presence of the pyridine ring enhances solubility and biological activity.

- Modifications to the chlorophenyl group can significantly affect potency and selectivity against different cancer types .

Case Studies

Several case studies highlight the potential applications of this compound:

| Study | Cell Line Tested | IC50 Value (µM) | Observations |

|---|---|---|---|

| 1 | MDA-MB-468 | 12.5 | High selectivity against breast cancer cells |

| 2 | K562 (Leukemia) | 15.0 | Induced significant apoptosis compared to control |

| 3 | A549 (Lung Cancer) | 20.0 | Moderate activity; further optimization needed |

These studies indicate that while the compound shows promise as an anticancer agent, further research is required to enhance its efficacy and reduce potential side effects.

Mechanism of Action

WAY-346940 exerts its effects by inhibiting the activity of Rho-kinase, an enzyme involved in regulating the cytoskeleton and cell motility. The inhibition of Rho-kinase leads to the modulation of various cellular processes, including contraction, migration, proliferation, and apoptosis. The molecular targets of WAY-346940 include the Rho-associated protein kinase (ROCK) isoforms, which are key regulators of the Rho signaling pathway .

Comparison with Similar Compounds

Key Observations:

- Pyridine vs. Phthalazinone/Quinoline: The pyridin-4-yl group in the target compound may enhance solubility and π-π stacking compared to bulkier phthalazinone (4d, ) or quinoline (14, ) substituents.

- Chlorophenyl Position : The 3-chlorophenyl group in the target compound differs from the 4-chlorophenyl in analogs like 14a (), which showed distinct NMR signals (δ4.14 ppm for S–CH₂) and aromatic proton shifts (δ7.24–7.88 ppm). Positional isomerism may influence electronic effects and target binding.

- Bioactivity : Halogenated derivatives (e.g., 4-chlorophenyl in Compound 154, ) exhibit potent anticancer activity (IC₅₀ = 3.8 µM), suggesting the target compound’s 3-chlorophenyl and pyridine groups could synergize for similar efficacy.

Structure-Activity Relationship (SAR)

- Halogen Effects : Chlorine at the phenyl ring (3- or 4-position) enhances lipophilicity and membrane penetration, critical for anticancer activity .

- Heterocyclic Influence : Pyridine’s electron-withdrawing nature may improve oxidative stability compared to electron-donating groups like methoxy (4c, ).

Biological Activity

N-(3-chlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide, with the CAS number 573942-41-3, is a compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H11ClN4O2S

- Molecular Weight : 346.79 g/mol

- Structure : The compound features a chlorophenyl group linked to a thioacetamide and a pyridinyl-substituted 1,3,4-oxadiazole.

Biological Activity

The biological activity of this compound can be categorized into several key areas based on existing research findings.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that compounds containing the 1,3,4-oxadiazole ring can effectively inhibit the growth of various bacterial strains. Dhumal et al. (2016) reported that certain oxadiazole derivatives demonstrated strong activity against Mycobacterium bovis BCG and other Gram-positive and Gram-negative bacteria .

- Antifungal Activity : Similar studies have indicated that these compounds also possess antifungal properties, making them potential candidates for treating fungal infections .

Anticancer Properties

The 1,3,4-oxadiazole scaffold has been recognized for its anticancer potential. The following points summarize relevant findings:

- Mechanism of Action : The mechanism through which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .

- Case Studies : In a review summarizing recent developments in anticancer drugs utilizing oxadiazoles, several derivatives were highlighted for their cytotoxicity against various cancer cell lines .

Synthesis

The synthesis of this compound involves multi-step reactions:

- Initial Reaction : The synthesis starts with sodium hydroxide in ethanol followed by reflux conditions.

- Subsequent Steps : Further reactions involve potassium hydroxide in water at controlled temperatures (50 - 60 °C) to yield the final product .

Table 1: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antibacterial | Dhumal et al., 2016 | Strong inhibition of Mycobacterium bovis BCG |

| Anticancer | PMC9963071 | Induction of apoptosis in cancer cells |

| Antifungal | PMC8268636 | Effective against multiple fungal strains |

Q & A

Q. How to design derivatives for target-specific activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.